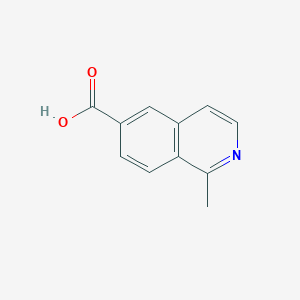
1-(2,3-Dimethylquinoxalin-6-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethylquinoxalin-6-yl)methanamine is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₃N₃. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . Quinoxalines are characterized by a fused benzene and pyrazine ring, making them an essential structural unit for both chemists and biochemists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylquinoxalin-6-yl)methanamine typically involves the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds in ethanol or acetic acid . This method, however, has challenges such as long reaction times, high temperatures, and the use of toxic solvents .
Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing environmental impact. Green chemistry approaches, such as using less toxic solvents and recyclable catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: (2,3-Dimethylquinoxalin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield various amine derivatives .
Aplicaciones Científicas De Investigación
(2,3-Dimethylquinoxalin-6-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethylquinoxalin-6-yl)methanamine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structural modifications . The compound’s effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to the desired biological outcome .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a fused benzene and pyrazine ring.
Pthalazine: Another nitrogen-containing heterocyclic compound similar to quinoxaline.
Quinazoline: Shares structural similarities with quinoxaline but has different biological activities.
Uniqueness: (2,3-Dimethylquinoxalin-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at the 2 and 3 positions of the quinoxaline ring enhances its stability and reactivity compared to other quinoxaline derivatives .
Propiedades
Número CAS |
65833-71-8 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2,3-dimethylquinoxalin-6-yl)methanamine |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14-11-5-9(6-12)3-4-10(11)13-7/h3-5H,6,12H2,1-2H3 |
Clave InChI |
RNUKEKRAZXZMNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=C(C=CC2=N1)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)





![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11906967.png)


![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)

